SERT Selectivity: Fluoxetine Oxalate Demonstrates >150-Fold 5-HT vs. NE Transporter Selectivity in Original Discovery Assays
Fluoxetine oxalate (LY82816) was identified in the original Lilly discovery program as the most potent and selective serotonin uptake inhibitor among screened analogs. In synaptosomal uptake assays, fluoxetine oxalate inhibited [³H]-5-HT uptake with an IC₅₀ of 17 nM and inhibited norepinephrine uptake with an IC₅₀ of 2.7 μM, yielding greater than 150-fold selectivity for the serotonin transporter over the norepinephrine transporter [1]. This quantitative selectivity profile established fluoxetine oxalate as the defining SSRI benchmark against which subsequent analogs were measured.
| Evidence Dimension | Transporter inhibition potency and selectivity ratio (5-HT vs. NE) |
|---|---|
| Target Compound Data | 5-HT IC₅₀ = 17 nM; NE IC₅₀ = 2.7 μM |
| Comparator Or Baseline | Norepinephrine transporter (NET) as baseline; selectivity ratio >150-fold |
| Quantified Difference | >150-fold selectivity for SERT over NET (2.7 μM / 0.017 μM = 158.8-fold) |
| Conditions | Synaptosomal [³H]-monoamine uptake assays; compound designated LY82816 (fluoxetine oxalate) |
Why This Matters
This quantitative selectivity data defines the core pharmacological identity of fluoxetine oxalate and establishes it as the original reference standard for SSRI mechanism studies.
- [1] Wenthur CJ, Bennett MR, Lindsley CW. Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chem Neurosci. 2014;5(1):14-23. IC₅₀ values: 5-HT = 17 nM, NE = 2.7 μM, >150-fold selectivity. View Source
